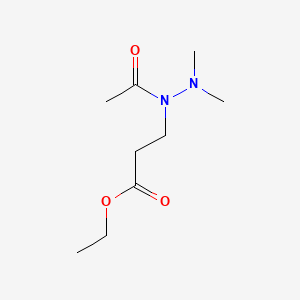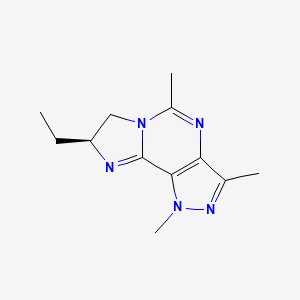
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- involves several steps, typically starting with the preparation of the core heterocyclic structure. The synthetic routes often include:
Cyclization Reactions: These reactions form the core structure by combining smaller heterocyclic units under specific conditions.
Substitution Reactions: Functional groups are introduced or modified to achieve the desired chemical properties.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the compound’s functional groups, typically using reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.
Major Products: The major products depend on the specific reactions and conditions used, but they often include modified heterocyclic compounds with different functional groups.
Scientific Research Applications
1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Pathways Involved: The specific pathways depend on the compound’s structure and the biological system being studied, but they often include key regulatory mechanisms in cells.
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
Imidazopyrazoles: These compounds share a similar core structure but differ in their functional groups and substitutions.
Pyrazolopyrimidines: Another class of compounds with related structures, often used in similar research applications.
Unique Features: The specific arrangement of rings and substituents in 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- provides distinct chemical and biological properties that make it valuable for various applications.
This detailed overview highlights the significance of 1H-Imidazo(1,2-C)pyrazolo(3,4-E)pyrimidine, 8-ethyl-7,8-dihydro-1,3,5-trimethyl-, (S)- in scientific research and its potential for future discoveries
Properties
CAS No. |
111821-32-0 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
(11S)-11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3/t9-/m0/s1 |
InChI Key |
YFAVYALYCRERKH-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Canonical SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
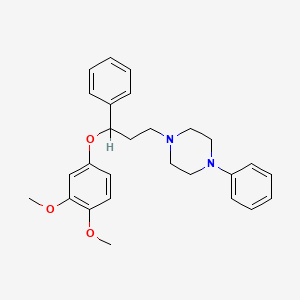
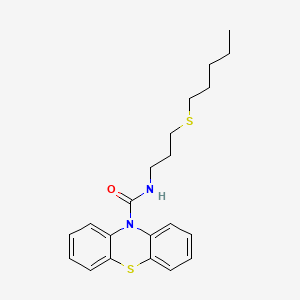
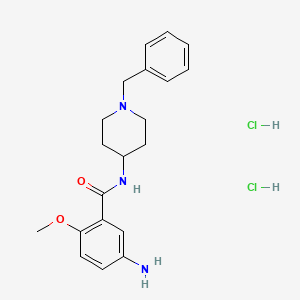
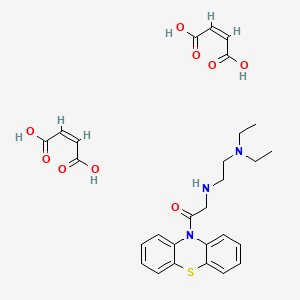
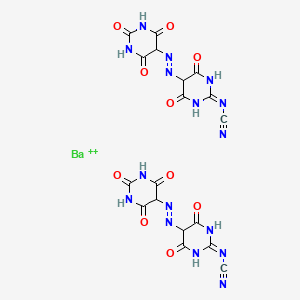
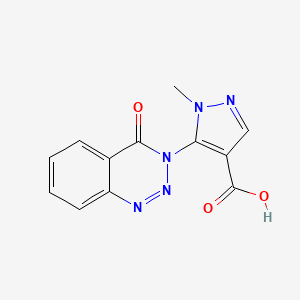
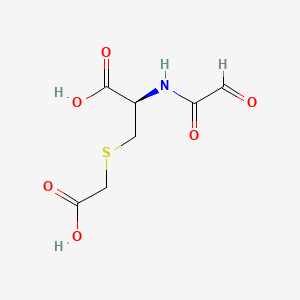
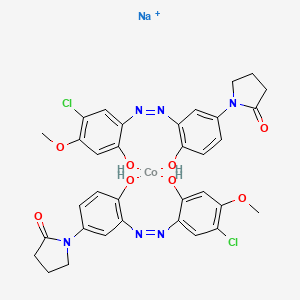

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)

